molecular formula C11H11N3O2 B2827580 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile CAS No. 19005-64-2

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B2827580
CAS No.: 19005-64-2
M. Wt: 217.228
InChI Key: KSBKQXQQUQWJQD-UHFFFAOYSA-N
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Description

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is an organic compound that belongs to the class of phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives, which are structurally similar to this compound, has been reported . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The empirical formula is C11H12N2 , and the molecular weight is 172.23 .

Scientific Research Applications

Mass-Spectrometric Study on Ion-Molecule Reactions

A mass-spectrometric study investigated the gas-phase ion-molecule reactions of CF3+ with nitrogen-containing benzene derivatives, including nitrobenzene and benzonitrile, highlighting the electrophilic addition and charge transfer processes. These reactions are essential for understanding the chemical behavior of nitrogen-containing aromatic compounds in various environments, providing insights into their reactivity and stability (Tsuji, Aizawa, Ujita, & Nishimura, 1995).

Synthesis and Characterization of Novel Complexes

Research into the synthesis and spectral studies of complexes derived from ligands with a pendant nitrile group, including benzonitrile derivatives, has contributed to the development of new materials with potential applications in catalysis and materials science. These studies offer a foundational understanding of the molecular structures and properties of these complexes (Sairem, Anna, Wang, Das, & Kollipara, 2012).

Metal(II) Complexes in Electrocatalysis

The synthesis and structural characterization of metal(II) complexes based on benzonitrile derivatives have shown significant electrocatalytic activity for the hydrogen evolution reaction (HER) from water. This research has implications for the development of efficient and sustainable energy conversion technologies (Gao, Gong, Zhang, Yang, Meng, Zhang, Yin, & Lin, 2014).

Novel Polyimides for Advanced Materials

The synthesis of novel polyimides derived from pyridine-containing dianhydrides, including benzonitrile derivatives, demonstrates the potential of these materials for high-performance applications due to their thermal stability, mechanical strength, and dielectric properties. This research contributes to the development of advanced materials for electronics and aerospace industries (Wang, Li, Ma, Zhang, & Gong, 2006).

Stability and Reactivity of Aryl Carbanions

A study on the stability of aryl carbanions derived from pyridine N-oxide and similar structures, including benzonitrile, provides insights into the role of resonance in stabilizing aryl anions. Understanding the stability and reactivity of these carbanions is crucial for designing new synthetic routes in organic chemistry (Koehn, Tran, Gronert, & Wu, 2010).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The pyrrolidine ring, a key component of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-8-9-3-4-10(11(7-9)14(15)16)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKQXQQUQWJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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